Cas no 932-16-1 (2-Acetyl-1-methylpyrrole)

2-Acetyl-1-methylpyrrole (CAS 932-16-1) is a heterocyclic organic compound featuring a pyrrole ring substituted with an acetyl group at the 2-position and a methyl group at the 1-position. This compound exhibits a characteristic roasted, nutty aroma, making it valuable as a flavoring agent in food and fragrance industries. Its stable structure and low volatility ensure consistent performance in high-temperature applications. As a versatile intermediate, it is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's high purity and well-defined chemical properties facilitate precise reactions in organic synthesis. Its compatibility with various solvents and reagents enhances its utility in research and industrial processes.
2-Acetyl-1-methylpyrrole structure
2-Acetyl-1-methylpyrrole structure
Product name:2-Acetyl-1-methylpyrrole
CAS No:932-16-1
MF:C7H9NO
MW:123.152461767197
MDL:MFCD00003089
CID:40305
PubChem ID:61240

2-Acetyl-1-methylpyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
    • Methyl 1-methyl-2-pyrrolyl ketone
    • 2-Acetyl-1-methylpyrrole
    • 1-(1-methylpyrrol-2-yl)ethanone
    • N-Methyl-2-acetyl pyrrole
    • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (ACI)
    • Ketone, methyl 1-methylpyrrol-2-yl (6CI, 7CI, 8CI)
    • 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one
    • 1-Methyl-2-acetylpyrrole
    • 2-Acetyl-N-methylpyrrole
    • N-Methyl-2-acetylpyrrole
    • N-Methyl-2-pyrrolylethanone
    • N-Methyl-5-acetylpyrrole
    • NSC 87239
    • MDL: MFCD00003089
    • Inchi: 1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3
    • InChI Key: NZFLWVDXYUGFAV-UHFFFAOYSA-N
    • SMILES: O=C(C)C1N(C)C=CC=1
    • BRN: 111887

Computed Properties

  • Exact Mass: 123.06800
  • Monoisotopic Mass: 123.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 22A^2
  • Surface Charge: 0
  • XLogP3: 0.7

Experimental Properties

  • Color/Form: Colorless oily liquid
  • Density: 1.04 g/mL at 25 °C(lit.)
  • Boiling Point: 202°C(lit.)
  • Flash Point: Fahrenheit: 154.4 ° f < br / > Celsius: 68 ° C < br / >
  • Refractive Index: n20/D 1.542(lit.)
  • PSA: 22.00000
  • LogP: 1.22770
  • Solubility: Soluble in ethanol and aniline
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C
  • FEMA: 3184

2-Acetyl-1-methylpyrrole Security Information

  • Prompt:warning
  • Signal Word:warning
  • Hazard Statement: H227
  • Warning Statement: P210-P280-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature

2-Acetyl-1-methylpyrrole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Acetyl-1-methylpyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-156890-2.5g
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
932-16-1 95%
2.5g
$27.0 2023-07-10
Enamine
EN300-156890-100.0g
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
932-16-1 95%
100.0g
$152.0 2023-07-10
abcr
AB112092-500 g
2-Acetyl-1-methylpyrrole, 98%; .
932-16-1 98%
500g
€576.60 2023-06-24
eNovation Chemicals LLC
D388561-25g
2-Acetyl-1-methylpyrrole
932-16-1 97%
25g
$235 2024-05-24
Enamine
EN300-156890-0.1g
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
932-16-1 95%
0.1g
$19.0 2023-07-10
BAI LING WEI Technology Co., Ltd.
112025-25G
2-Acetyl-1-methylpyrrole, 98%
932-16-1 98%
25G
¥ 608 2022-04-26
BAI LING WEI Technology Co., Ltd.
112025-1G
2-Acetyl-1-methylpyrrole, 98%
932-16-1 98%
1G
¥ 60 2022-04-26
abcr
AB112092-10 g
2-Acetyl-1-methylpyrrole, 98%; .
932-16-1 98%
10g
€87.80 2023-06-24
abcr
AB112092-25 g
2-Acetyl-1-methylpyrrole, 98%; .
932-16-1 98%
25g
€102.70 2023-06-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1014-5ML
2-Acetyl-1-methylpyrrole
932-16-1 >98.0%(GC)
5ml
¥90.00 2024-04-15

2-Acetyl-1-methylpyrrole Production Method

Production Method 1

Reaction Conditions
Reference
Regioselective photoaddition of pyrroles and aliphatic carbonyl compounds. A new synthesis of 3(4)-substituted pyrroles
Jones, Guilford II; Gilow, Helmuth M.; Low, Julie, Journal of Organic Chemistry, 1979, 44(16), 2949-51

Production Method 2

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  12 h, 45 °C
Reference
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; Yadav, Suman; Reshi, Noor U. Din ; Dutta, Indranil; Kunnikuruvan, Sooraj; et al, ACS Catalysis, 2020, 10(19), 11385-11393

Production Method 3

Reaction Conditions
1.1 Reagents: Triphosgene Solvents: Carbon tetrachloride ;  15 min, 0 °C; 15 - 30 min, 0 °C
1.2 0 °C; 1 h, 40 - 50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt
Reference
Vilsmeier-Haack preparation of 2-acylpyrroles using bis(trichloromethyl)carbonate and N,N-dimethylacylamines
Shi, X. J.; Su, W. K.; Shan, W. G., Journal of the Indian Chemical Society, 2005, 82(11), 1019-1021

Production Method 4

Reaction Conditions
1.1 Reagents: Cobalt chloride (CoCl2)
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Benzonitrile
Reference
Pyrrole studies. XXVII. Utilization of 1-methyl-2-pyrrolyllithium in the synthesis of 1-methyl-2-substituted pyrroles
Brittain, Judith M.; Jones, R. Alan; Arques, Jose Sepulveda; Saliente, Teresa Aznar, Synthetic Communications, 1982, 12(3), 231-48

Production Method 6

Reaction Conditions
Reference
Michael addition of [1H]pyrrole
Matoba, Katsuhide; Yamazaki, Takao, Chemical & Pharmaceutical Bulletin, 1982, 30(7), 2586-9

Production Method 7

Reaction Conditions
Reference
β-Acylpyrroles
, Federal Republic of Germany, , ,

Production Method 8

Reaction Conditions
Reference
Alkylation of 2-acetylpyrrole and 1-alkyl-2-acetylpyrroles under solid/liquid phase-transfer conditions
Gol'dberg, Yu.; Abele, E.; Shymanskaya, M., Synthetic Communications, 1991, 21(4), 557-62

Production Method 9

Reaction Conditions
Reference
Synthesis of acylpyrroles and their antiinflammatory and analgesic activities
Meng, Fanhao; Gao, Wenfang; Zhang, Shoufang, Shenyang Yaoke Daxue Xuebao, 1995, 12(3), 165-70

Production Method 10

Reaction Conditions
Reference
Formation of N-alkyl-2-acylpyrroles and aliphatic aldimines in model nonenzymic browning reactions
Rizzi, George P., Journal of Agricultural and Food Chemistry, 1974, 22(2), 279-82

Production Method 11

Reaction Conditions
1.1 Catalysts: Zinc triflate Solvents: Nitromethane ;  4 h, rt
Reference
Unexpectedly high activity of Zn(OTf)2.6H2O in catalytic Friedel-Crafts acylation reaction
He, Fei; Wu, Huayue; Chen, Jiuxi; Su, Weike, Synthetic Communications, 2008, 38(2), 255-264

Production Method 12

Reaction Conditions
1.1 Reagents: Dabco Solvents: Dimethylformamide ;  24 h, 92 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Oxidative coupling of enolates using memory of chirality: An original enantioselective synthesis of quaternary α-amino acid derivatives
Mambrini, Antonin; Gori, Didier; Guillot, Regis; Kouklovsky, Cyrille; Alezra, Valerie, Chemical Communications (Cambridge, 2018, 54(90), 12742-12745

Production Method 13

Reaction Conditions
1.1 Catalysts: Ytterbium triflate Solvents: N-Butylpyridinium tetrafluoroborate ;  1.5 h, rt
Reference
Ytterbium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation of 1-methylpyrrole in ionic liquid
Su, Weike; Wu, Chunlei; Su, Hao, Journal of Chemical Research, 2005, (1), 67-68

Production Method 14

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Reference
New method for the synthesis of 2-acetylfuran, 2-acetylthiophene, and 2-acetyl-N-methylpyrrole
Yan, Shenggang; Wang, Shihua, Huaxue Shiji, 1993, 15(4),

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Water ;  15 min, reflux
Reference
Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines
Giles, Robert G.; Heaney, Harry; Plater, M. John, Tetrahedron, 2015, 71(39), 7367-7385

Production Method 16

Reaction Conditions
Reference
Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion
Wang, Nam-Chiang; Teo, Kang-Er; Anderson, Hugh J., Canadian Journal of Chemistry, 1977, 55(23), 4112-16

Production Method 17

Reaction Conditions
1.1 Catalysts: Dabco Solvents: Dimethylformamide ;  23 h, 90 - 92 °C; 90 °C → 21 °C
Reference
Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate
Laurila, Michael L.; Magnus, Nicholas A.; Staszak, Michael A., Organic Process Research & Development, 2009, 13(6), 1199-1201

Production Method 18

Reaction Conditions
1.1 Solvents: Chloroform ;  0 °C; 156 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Reference
Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses
Liang, Fengying; Eda, Kazuo ; Okazoe, Takashi; Wada, Akihiro; Mori, Nobuaki; et al, Journal of Organic Chemistry, 2021, 86(9), 6504-6517

Production Method 19

Reaction Conditions
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene
Reference
Desulfonylation reactions
Alonso, Diego A.; Najera, Carmen, Organic Reactions (Hoboken, 2008, 72, 367-656

Production Method 20

Reaction Conditions
Reference
Oxidative radical cyclization to pyrroles under reducing conditions. Reductive desulfonylation of α-sulfonylpyrroles with tri-n-butyltin hydride
Antonio, Yulia; De la Cruz, Maria Elizabeth; Galeazzi, Edvige; Guzman, Angel; Bray, Brian L.; et al, Canadian Journal of Chemistry, 1994, 72(1), 15-22

Production Method 21

Reaction Conditions
Reference
Preparation and photolysis of acyloins. Acylation of pyrroles and indole
Ryang, Hong-Son; Sakurai, Hiroshi, Journal of the Chemical Society, 1972, (2),

2-Acetyl-1-methylpyrrole Raw materials

2-Acetyl-1-methylpyrrole Preparation Products

2-Acetyl-1-methylpyrrole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:932-16-1)2-Acetyl-1-methylpyrrole
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Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:932-16-1)1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:932-16-1)N-甲基-2-乙酰基吡咯
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
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Additional information on 2-Acetyl-1-methylpyrrole

Introduction to 2-Acetyl-1-methylpyrrole (CAS No. 932-16-1)

2-Acetyl-1-methylpyrrole, identified by the Chemical Abstracts Service Number (CAS No.) 932-16-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile structural framework and potential biological activities. This compound belongs to the pyrrole derivatives, which are known for their broad spectrum of applications ranging from pharmaceuticals to agrochemicals and specialty chemicals. The presence of both an acetyl group and a methyl substituent in the pyrrole ring endows 2-Acetyl-1-methylpyrrole with unique chemical properties that make it a valuable scaffold for further derivatization and functionalization.

The structural motif of 2-Acetyl-1-methylpyrrole consists of a five-membered aromatic ring containing one nitrogen atom, with an acetyl group attached to the 2-position and a methyl group at the 1-position. This specific arrangement contributes to its reactivity and makes it a suitable candidate for various chemical transformations, including condensation reactions, nucleophilic additions, and metal-catalyzed coupling reactions. These properties have been exploited in synthetic chemistry to develop more complex molecules with tailored functionalities.

In recent years, 2-Acetyl-1-methylpyrrole has been extensively studied for its potential applications in drug discovery. The pyrrole core is a common structural feature in many bioactive molecules, including antiviral, antibacterial, and anticancer agents. The acetyl group can serve as a pharmacophore or a site for further modifications, while the methyl group can influence the electronic properties of the molecule, thereby affecting its biological activity. Preliminary studies have suggested that derivatives of 2-Acetyl-1-methylpyrrole may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for therapeutic intervention.

One of the most intriguing aspects of 2-Acetyl-1-methylpyrrole is its role as a precursor in the synthesis of more complex heterocyclic compounds. For instance, it can be used to construct fused ring systems such as indoles and benzothiophenes through cyclization reactions. These fused heterocycles are known for their diverse biological activities and are frequently encountered in natural products and pharmaceuticals. The ability to efficiently synthesize these complex structures from 2-Acetyl-1-methylpyrrole highlights its importance as a building block in synthetic organic chemistry.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity and properties of 2-Acetyl-1-methylpyrrole. Molecular modeling studies have revealed insights into how the acetyl and methyl groups influence the electronic distribution within the molecule, which in turn affects its interactions with biological targets. These computational approaches have been instrumental in guiding experimental design and optimizing synthetic routes.

The pharmaceutical industry has shown particular interest in 2-Acetyl-1-methylpyrrole due to its potential as an intermediate in the synthesis of novel drug candidates. Researchers have explored its use in developing small molecule inhibitors targeting various disease pathways. For example, modifications of the acetyl group have been investigated for their ability to enhance binding affinity to specific protein targets, while alterations at the methyl position have been explored for their impact on metabolic stability.

Moreover, 2-Acetyl-1-methylpyrrole has found applications beyond pharmaceuticals. In materials science, it serves as a precursor for synthesizing functional materials such as organic semiconductors and ligands for metal complexes used in catalysis. The unique electronic properties of pyrrole derivatives make them attractive for applications in optoelectronic devices, where they can contribute to efficient charge transport and light emission.

The synthesis of 2-Acetyl-1-methylpyrrole itself is well-documented, with several efficient methods available depending on the starting materials and desired scale of production. Common synthetic routes involve condensation reactions between appropriate precursors followed by functional group transformations to introduce the acetyl and methyl groups. Advances in green chemistry have also led to the development of more sustainable synthetic pathways, reducing waste and improving atom economy.

In conclusion, 2-Acetyl-1-methylpyrrole (CAS No. 932-16-1) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it a valuable scaffold for drug discovery and a versatile building block for synthesizing complex heterocyclic molecules. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow further, solidifying its role as a key player in modern chemical research.

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